1-Methylcyclobutanecarboxylic acid
Overview
Description
1-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is a cyclobutane derivative with a carboxylic acid functional group and a methyl substituent on the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylmagnesium bromide, followed by oxidation of the resulting alcohol to form the carboxylic acid . Another method includes the carboxylation of 1-methylcyclobutylmagnesium bromide using carbon dioxide .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 1-methylcyclobutanol using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, esters.
Scientific Research Applications
1-Methylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the methyl substituent, resulting in different chemical and physical properties.
Cyclopentanecarboxylic acid: Contains a five-membered ring, leading to variations in reactivity and stability.
Cyclohexanecarboxylic acid: Features a six-membered ring, which affects its chemical behavior and applications.
Uniqueness: 1-Methylcyclobutanecarboxylic acid is unique due to its four-membered ring structure with a methyl substituent, which imparts distinct steric and electronic effects. These properties make it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
1-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGQVRHZLOCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509084 | |
Record name | 1-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32936-76-8 | |
Record name | 1-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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